1H-Indazol-3-amine
Overview
Description
1H-Indazol-3-amine, also known as 3-Amino-1H-indazole, is a heterocyclic aromatic organic compound . It has a molecular formula of C7H7N3 and an average mass of 133.151 Da .
Synthesis Analysis
1H-Indazol-3-amine derivatives have been synthesized using a molecular hybridization strategy . A series of these derivatives were designed and evaluated for their inhibitory activities against human cancer cell lines . The synthesis of 1H-Indazol-3-amine involves various strategies, including the use of a synergistic cobalt and copper catalytic system .Molecular Structure Analysis
The molecular structure of 1H-Indazol-3-amine consists of a pyrazole ring fused with a benzene ring . It has three hydrogen bond acceptors and donors, and no freely rotating bonds .Chemical Reactions Analysis
1H-Indazol-3-amine derivatives have been evaluated for their inhibitory activities against human cancer cell lines . The derivatives were found to have great antitumor activity .Physical And Chemical Properties Analysis
1H-Indazol-3-amine has a density of 1.4±0.1 g/cm3, a boiling point of 376.6±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has a molar refractivity of 40.9±0.3 cm3, a polar surface area of 55 Å2, and a molar volume of 97.4±3.0 cm3 .Scientific Research Applications
Application 1: Antitumor Activity
- Specific Scientific Field : Oncology
- Summary of the Application : 1H-Indazol-3-amine derivatives have been studied for their potential antitumor activity. A series of these derivatives were designed and synthesized by a molecular hybridization strategy .
- Methods of Application or Experimental Procedures : The inhibitory activities of these compounds were evaluated against human cancer cell lines of lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) by methyl thiazolyl tetrazolium (MTT) colorimetric assay .
- Results or Outcomes : Among the compounds tested, compound 6o exhibited a promising inhibitory effect against the K562 cell line with the IC 50 (50% inhibition concentration) value of 5.15 µM. This compound showed great selectivity for normal cell (HEK-293, IC 50 = 33.2 µM). Moreover, compound 6o was confirmed to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .
Application 2: Tyrosine Kinase Inhibitor
- Specific Scientific Field : Pharmacology
- Summary of the Application : The 1H-indazole-3-amine structure is an effective hinge-binding fragment in Linifanib, a drug that binds effectively with the hinge region of tyrosine kinase .
- Methods of Application or Experimental Procedures : This application involves the use of Linifanib, a drug that contains the 1H-indazole-3-amine structure, to inhibit the activity of tyrosine kinase .
- Results or Outcomes : The inhibition of tyrosine kinase can have various therapeutic effects, including the treatment of certain types of cancer .
Application 3: Antihypertensive, Antidepressant, Anti-inflammatory, and Antibacterial Agent
- Specific Scientific Field : Pharmacology
- Summary of the Application : Indazole-containing heterocyclic compounds, including those with a 1H-indazole-3-amine structure, have a wide variety of medicinal applications .
- Methods of Application or Experimental Procedures : These compounds can be used in the formulation of drugs for the treatment of various conditions, including hypertension, depression, inflammation, and bacterial infections .
- Results or Outcomes : The use of these drugs can lead to the alleviation of the symptoms associated with these conditions .
Application 4: Anti-HIV Agent
- Specific Scientific Field : Virology
- Summary of the Application : Indazole structures, including 1H-Indazol-3-amine, have shown potential as anti-HIV agents .
- Methods of Application or Experimental Procedures : These compounds can be used in the formulation of drugs for the treatment of HIV .
- Results or Outcomes : The use of these drugs can lead to the inhibition of HIV replication .
Application 5: Serotonin 5-HT3 Receptor Antagonist
- Specific Scientific Field : Neuropharmacology
- Summary of the Application : 1H-Indazol-3-amine structures have been found to act as antagonists for the serotonin 5-HT3 receptor .
- Methods of Application or Experimental Procedures : These compounds can be used in the formulation of drugs for conditions related to the serotonin 5-HT3 receptor, such as certain types of nausea and vomiting .
- Results or Outcomes : The use of these drugs can lead to the alleviation of symptoms associated with these conditions .
Application 6: Anti-Platelet Agent
- Specific Scientific Field : Hematology
- Summary of the Application : Indazole structures, including 1H-Indazol-3-amine, have shown potential as anti-platelet agents .
- Methods of Application or Experimental Procedures : These compounds can be used in the formulation of drugs for the prevention of blood clots .
- Results or Outcomes : The use of these drugs can lead to the prevention of blood clot formation .
Safety And Hazards
1H-Indazol-3-amine is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .
Future Directions
Indazole derivatives, including 1H-Indazol-3-amine, have diverse biological activities and have attracted great attention due to their potential in drug development . Future research could focus on exploring the medicinal properties of 1H-Indazol-3-amine for the treatment of various pathological conditions .
properties
IUPAC Name |
1H-indazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H,(H3,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTDKKULPWTHRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061243 | |
Record name | 1H-Indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indazol-3-amine | |
CAS RN |
874-05-5 | |
Record name | 1H-Indazol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874-05-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indazol-3-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874055 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Indazol-3-amine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44677 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Indazol-3-amine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Indazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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